molecular formula C13H32O5Si4 B8617771 Nonamethyltetrasiloxanyl 2-methylprop-2-enoate CAS No. 640772-61-8

Nonamethyltetrasiloxanyl 2-methylprop-2-enoate

Cat. No. B8617771
CAS RN: 640772-61-8
M. Wt: 380.73 g/mol
InChI Key: DMLZBRXPVYNNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonamethyltetrasiloxanyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C13H32O5Si4 and its molecular weight is 380.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonamethyltetrasiloxanyl 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonamethyltetrasiloxanyl 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

640772-61-8

Product Name

Nonamethyltetrasiloxanyl 2-methylprop-2-enoate

Molecular Formula

C13H32O5Si4

Molecular Weight

380.73 g/mol

IUPAC Name

[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl] 2-methylprop-2-enoate

InChI

InChI=1S/C13H32O5Si4/c1-12(2)13(14)15-20(6,7)17-22(10,11)18-21(8,9)16-19(3,4)5/h1H2,2-11H3

InChI Key

DMLZBRXPVYNNCH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 g of hexamethylcyclotrisiloxane, 3.5 g of trimethylsilyl methacrylate, 0.016 g of trifluoromethane sulfonic acid were stirred for 24 h at room temperature. 0.5 ml of triethylamine was then added, and the salts were filtered to furnish nonamethyl-1-methacryloyloxy-tetrasiloxane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of hexamethylcyclotrisiloxane, 3.5 g of trimethylsilyl methacrylate and 0.3 g of Amberlyst A15 resin catalyst were stirred in 2.5 ml of toluene. After 7 h at room temperature the catalyst was filtered and the solvent evaporated under reduced pressure to furnish nonamethyl-1-methacryloyloxy-tetrasiloxane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

50 g of hexamethylcyclotrisiloxane, 35.6 g of trimethylsilyl methacrylate, 2.5 g of zinc chloride and 0.4 g of 4-methoxy phenol were dissolved in 50 ml of toluene. After 11 h at 100° C., the mixture was allowed to cool until room temperature, 40 ml of triethylamine were then added and the salts were filtered. After evaporation of the solvent, distillation under reduced pressure (0.3 mbar, 80° C.) furnished pure nonamethyl-1-methacryloyloxy-tetrasiloxane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5 g of nonamethyl-1-acetoxy-tetrasiloxane prepared as described in reference example of EP-0839869 and 2.31 g of commercial methacrylic acid (ATOFINA Norsocryl® MAA) are mixed at room temperature. Acetic acid is then distilled under reduced pressure (45° C./13 hPa) to afford nonamethyl-1-methacryloyloxy-tetrasiloxane.
Name
nonamethyl-1-acetoxy-tetrasiloxane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two

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